5-methyl-2-(4-methylphenyl)-7-phenylpyrazolo[1,5-a]pyrimidine
Overview
Description
5-methyl-2-(4-methylphenyl)-7-phenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications. The structure of this compound consists of a pyrazolo[1,5-a]pyrimidine core with methyl and phenyl substituents, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2-(4-methylphenyl)-7-phenylpyrazolo[1,5-a]pyrimidine can be achieved through various synthetic routes. One common method involves the reaction of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds. This reaction proceeds without the need for catalysts and is typically carried out in boiling dimethylformamide (DMF) to yield the desired pyrazolo[1,5-a]pyrimidine derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The scalability of the reaction and the availability of starting materials make this method suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5-methyl-2-(4-methylphenyl)-7-phenylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific substituents are replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized pyrazolo[1,5-a]pyrimidine derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules.
Industry: It can be used in the development of new materials and as a building block for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 5-methyl-2-(4-methylphenyl)-7-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects. For example, it has been reported to inhibit c-AMP phosphodiesterase and tyrosine kinase, which are involved in various cellular processes .
Comparison with Similar Compounds
Similar Compounds
4,7-dihydropyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure and exhibit comparable biological activities.
Triazolo[1,5-a]pyrimidines: These compounds have a triazole ring fused to the pyrimidine core and show similar pharmacological properties.
Uniqueness
5-methyl-2-(4-methylphenyl)-7-phenylpyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methyl and phenyl groups enhances its stability and bioactivity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
5-methyl-2-(4-methylphenyl)-7-phenylpyrazolo[1,5-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3/c1-14-8-10-16(11-9-14)18-13-20-21-15(2)12-19(23(20)22-18)17-6-4-3-5-7-17/h3-13H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDBGHBXQRJUTRP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=CC(=NC3=C2)C)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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